![molecular formula C13H10F2N2O B4878566 2,5-difluoro-N-(4-pyridinylmethyl)benzamide](/img/structure/B4878566.png)
2,5-difluoro-N-(4-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is commonly referred to as DFP-10825 and is a member of the benzamide family. In
Wirkmechanismus
The mechanism of action of DFP-10825 involves its ability to inhibit the activity of a specific enzyme. This enzyme is involved in various cellular processes, including DNA replication and repair, and is essential for the survival of cancer cells. By inhibiting the activity of this enzyme, DFP-10825 can induce cell death and prevent the growth and spread of cancer cells. Additionally, DFP-10825 has been shown to have neuroprotective effects, which may be due to its ability to regulate the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DFP-10825 can induce cell death in cancer cells, while sparing normal cells. Additionally, DFP-10825 has been shown to have neuroprotective effects, which may be due to its ability to regulate the levels of certain neurotransmitters in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of DFP-10825.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, DFP-10825 has been shown to have selectivity for cancer cells, which makes it a promising candidate for the development of cancer therapeutics. However, there are also limitations to the use of DFP-10825 in lab experiments. Its complex synthesis method and high cost may make it difficult for researchers to obtain and use in their experiments.
Zukünftige Richtungen
There are several future directions for the study of DFP-10825. One area of research is the development of DFP-10825-based therapeutics for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DFP-10825. Finally, the synthesis method of DFP-10825 could be optimized to improve its yield and reduce its cost, making it more accessible to researchers.
Synthesemethoden
DFP-10825 can be synthesized through a multi-step process that involves the reaction of 2,5-difluoro-4-nitrobenzoic acid with 4-pyridinemethanol in the presence of a reducing agent. The resulting intermediate is then subjected to a series of reactions that lead to the formation of DFP-10825. The synthesis of DFP-10825 is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential applications in drug development. It has been shown to have potent inhibitory activity against a specific enzyme, which makes it a promising candidate for the treatment of various diseases. Specifically, DFP-10825 has been investigated for its potential use as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-10-1-2-12(15)11(7-10)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANZLOUMDGWMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCC2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.